Tert-butyl 3-prop-2-enylpyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 3-prop-2-enylpyrrolidine-3-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-prop-2-enylpyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters and prop-2-enyl halides. One common method involves the alkylation of pyrrolidine with prop-2-enyl bromide in the presence of a base, followed by esterification with tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester groups.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: Tert-butyl 3-prop-2-enylpyrrolidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and amide formation. It serves as a model substrate for investigating the specificity and mechanism of various enzymes .
Medicine: Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for incorporation into polymeric structures .
Mechanism of Action
The mechanism of action of tert-butyl 3-prop-2-enylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets. The prop-2-enyl group may also participate in covalent bonding with nucleophilic sites on proteins, modulating their activity .
Comparison with Similar Compounds
Tert-butyl 3-oxopyrrolidine-1-carboxylate: Similar structure but with a keto group instead of the prop-2-enyl group.
Tert-butyl 3-allylpyrrolidine-3-carboxylate: Similar structure but with an allyl group instead of the prop-2-enyl group.
Uniqueness: Tert-butyl 3-prop-2-enylpyrrolidine-3-carboxylate is unique due to the presence of the prop-2-enyl group, which provides additional reactivity and potential for functionalization compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-prop-2-enylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-6-12(7-8-13-9-12)10(14)15-11(2,3)4/h5,13H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOCIIFVTKKIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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